Tris(4-dibenzofuryl)methanol
Description
Tris(4-dibenzofuryl)methanol is a trisubstituted methanol derivative where three 4-dibenzofuryl groups are attached to a central carbon atom. These compounds share a common triphenylmethanol backbone but differ in substituent groups, which significantly influence their chemical behavior, environmental persistence, and applications. This article compares these analogs to infer the characteristics of this compound.
Properties
CAS No. |
119482-21-2 |
|---|---|
Molecular Formula |
C37H22O4 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
tri(dibenzofuran-4-yl)methanol |
InChI |
InChI=1S/C37H22O4/c38-37(28-16-7-13-25-22-10-1-4-19-31(22)39-34(25)28,29-17-8-14-26-23-11-2-5-20-32(23)40-35(26)29)30-18-9-15-27-24-12-3-6-21-33(24)41-36(27)30/h1-21,38H |
InChI Key |
QLIACIMGPUPJCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(C4=CC=CC5=C4OC6=CC=CC=C56)(C7=CC=CC8=C7OC9=CC=CC=C89)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-dibenzofuryl)methanol typically involves the reaction of dibenzofuran with a suitable methanol derivative under controlled conditions. One common method includes the use of a Grignard reagent, where dibenzofuryl magnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(4-dibenzofuryl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
- Precursor in Organic Synthesis : Tris(4-dibenzofuryl)methanol serves as a precursor for synthesizing complex organic molecules. Its hydroxyl group can participate in reactions that lead to the formation of various derivatives.
- Reagent in Organic Reactions : The compound is utilized as a reagent in diverse organic reactions due to its ability to form hydrogen bonds and participate in π-π interactions with other molecular species.
Biology
- Biological Activity : Research has indicated potential biological activities associated with this compound, including interactions with biomolecules that may influence cellular processes. Studies are ongoing to explore its pharmacological properties and mechanisms of action.
Medicine
- Therapeutic Potential : The compound is being investigated for its role as a pharmacophore in drug design. Its unique structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.
Materials Science
- Advanced Materials Development : this compound is explored for applications in developing advanced materials such as polymers and coatings. Its structural properties allow for enhanced performance characteristics in these materials.
Case Study 1: Synthesis of Complex Organic Molecules
In a study focusing on the synthesis of novel organic compounds, this compound was utilized as a key intermediate. The research demonstrated how the compound could be transformed into various derivatives through selective functionalization, showcasing its utility in creating complex molecular architectures.
Case Study 2: Biological Interactions
A study investigated the interaction of this compound with specific biomolecules, revealing insights into its potential biological effects. The findings suggested that the compound could modulate certain cellular pathways, indicating its promise for further exploration in medicinal chemistry.
Mechanism of Action
The mechanism of action of Tris(4-dibenzofuryl)methanol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the activity of target molecules .
Comparison with Similar Compounds
Structural and Physical Properties
Substituent groups on the phenyl rings dictate molecular weight, polarity, and intermolecular interactions.
Inferences for Tris(4-dibenzofuryl)methanol:
- Molecular Weight : Likely higher than TCPM or brominated analogs due to the larger dibenzofuryl groups.
- Polarity : Dibenzofuryl groups (oxygen-containing heterocycles) may enhance polarity compared to halogenated analogs, affecting solubility.
Environmental Behavior and Toxicity
Halogenated derivatives like TCPM and tris(4-bromophenyl)methanol exhibit environmental persistence and bioaccumulation:
Inferences for this compound:
- Persistence : Dibenzofuryl groups (aromatic, fused rings) could enhance stability and resistance to degradation.
Solid-State and Hydrogen-Bonding Characteristics
Crystal structures reveal substituent-dependent intermolecular interactions:
- Tris(4-acetamido-phenoxy-methyl)methanol: Forms a hydrogen-bonding network involving water molecules and acetamido groups, enhancing crystalline stability .
- TCPM: Non-polar chloro groups likely limit hydrogen bonding, favoring van der Waals interactions.
Inferences for this compound:
- Solid-State Behavior : Oxygen atoms in dibenzofuryl groups may participate in weak hydrogen bonds or π-π stacking, influencing material properties like melting points.
Biological Activity
Tris(4-dibenzofuryl)methanol (TDBM) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of TDBM, including its mechanisms of action, interactions with biomolecules, and therapeutic applications. The information is derived from diverse scientific literature and research findings.
Chemical Structure and Properties
TDBM is characterized by its unique structure, which includes three dibenzofuryl groups attached to a central methanol moiety. This configuration imparts distinct electronic and steric properties that influence its biological interactions.
Table 1: Structural Characteristics of TDBM
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈O |
| Molecular Weight | 266.34 g/mol |
| Functional Groups | Hydroxyl (-OH), Aromatic Rings |
| Solubility | Soluble in organic solvents |
TDBM's biological activity is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and π-π stacking interactions. The hydroxyl group in TDBM can form hydrogen bonds with proteins and nucleic acids, potentially influencing their conformation and function. Additionally, the aromatic rings facilitate π-π interactions, enhancing binding affinity to target molecules.
Antimicrobial Properties
Research has indicated that TDBM exhibits antimicrobial properties. In studies involving various bacterial strains, TDBM demonstrated inhibitory effects, suggesting its potential as an antimicrobial agent. For instance, TDBM was tested against Escherichia coli and Staphylococcus aureus, showing significant antibacterial activity .
Anticancer Activity
TDBM has also been investigated for its anticancer properties. In vitro studies revealed that TDBM could inhibit the proliferation of cancer cell lines, including those expressing high levels of specific kinases associated with tumor growth. The compound's mechanism appears to involve the inhibition of key signaling pathways involved in cell division and survival .
Case Study: In Vivo Efficacy
A notable study evaluated the in vivo efficacy of TDBM in a mouse model of cancer. Mice treated with TDBM showed a significant reduction in tumor size compared to control groups. The study highlighted TDBM's potential as a therapeutic agent for cancer treatment, warranting further investigation into its pharmacokinetics and long-term effects .
Comparative Analysis with Related Compounds
TDBM's unique structure allows for comparison with other trisubstituted methanol derivatives. Below is a comparison table highlighting key differences:
Table 2: Comparison of Trisubstituted Methanol Derivatives
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Yes | Yes | Dibenzofuryl groups |
| Tris(4-tert-butylphenyl)methanol | Moderate | No | Bulky tert-butyl groups |
| Tris(4-chlorophenyl)methanol | Yes | Moderate | Chlorine substituent |
| Tris(4-nitrophenyl)methanol | No | Yes | Nitro group enhances reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
